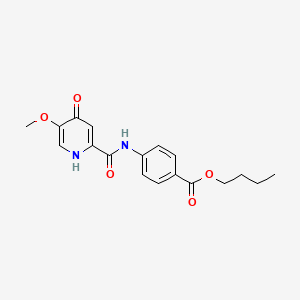![molecular formula C21H25NO4 B6561624 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1091123-85-1](/img/structure/B6561624.png)
2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide, also known as 2-MPMPA, is an organic compound that has a wide range of applications in both pharmaceutical and scientific research. It is a white, crystalline powder with a molecular weight of 339.41 g/mol. 2-MPMPA has been extensively studied for its potential therapeutic and research applications, and it has been found to have numerous biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been used in a variety of scientific research applications. It has been studied for its potential use in the treatment of certain types of cancer and other diseases, as well as its potential use as an anti-inflammatory and analgesic agent. Additionally, 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been studied for its potential use as an antimicrobial agent, as well as its potential use in the treatment of certain neurological disorders. Furthermore, 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been studied for its potential use in the treatment of certain types of diabetes and metabolic diseases, as well as its potential use in the treatment of certain types of infections.
Wirkmechanismus
The exact mechanism of action of 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is still not fully understood. However, it is thought to act as a prodrug, meaning that it is converted into an active metabolite after it is taken orally or intravenously. This active metabolite is believed to interact with certain cellular targets, such as enzymes and receptors, in order to exert its therapeutic effects. Additionally, 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects
2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been found to have numerous biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antimicrobial properties. Additionally, it has been found to have anti-cancer, anti-diabetic, and anti-infective properties. Furthermore, 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been found to have neuroprotective and neuroregenerative effects, as well as anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide in lab experiments is its low cost and availability. Additionally, it is a safe and non-toxic compound, making it suitable for use in laboratory research. However, there are some limitations to using 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide in lab experiments. For example, it is not soluble in water, which can make it difficult to use in certain types of experiments. Additionally, 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has a relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are numerous potential future directions for 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide research. For example, further research could be conducted to better understand the exact mechanism of action of 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide, as well as its potential therapeutic and research applications. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide, as well as its potential interactions with other compounds. Furthermore, further research could be conducted to optimize the synthesis of 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide, as well as to develop new methods of delivery. Finally, further research could be conducted to develop new uses for 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide, such as in the treatment of certain diseases or conditions.
Synthesemethoden
2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide can be synthesized in a two-step process. First, 4-phenyloxan-4-yl-methyl acetate is reacted with 2-methoxyphenol in anhydrous acetic acid to produce the intermediate compound 2-methoxyphenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide. Then, the intermediate compound is reacted with hydrogen chloride in aqueous acetic acid to produce 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-18-9-5-6-10-19(18)26-15-20(23)22-16-21(11-13-25-14-12-21)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGAIHPXRUNYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561549.png)
![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561560.png)
![3-(2-chlorophenyl)-5-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6561564.png)
![N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B6561572.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6561584.png)
![2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561596.png)
![2,4-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561602.png)
![2-(2,4-dichlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561607.png)
![2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561621.png)
![2-(4-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561628.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561632.png)
![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B6561636.png)
![2-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6561641.png)